N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold renowned for its pharmacological versatility. The structure features a thiadiazole core substituted with:
- A butyramide group at position 2.
- A thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl moiety at position 3.
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIKOQSKFSQFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This is typically achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-ethoxyaniline under suitable conditions to form the ethoxyphenyl-substituted thiadiazole.
Attachment of the Butyramide Group: The final step involves the reaction of the ethoxyphenyl-substituted thiadiazole with butyryl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Industry: The compound can be used in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the growth and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected 1,3,4-Thiadiazole Derivatives
*Calculated based on empirical formula.
Key Observations :
- Aryl Substituents : The 4-ethoxyphenyl group in the target compound differs from electron-withdrawing groups (e.g., nitro in compound 3 ), which could modulate electronic effects and binding affinity.
- Thermal Stability : Melting points for analogs range from 132–170°C , suggesting the target compound likely exhibits similar thermal stability.
Key Insights :
- The ethoxyphenyl group may enhance blood-brain barrier penetration compared to nitroaryl derivatives.
- Lack of Data : Many analogs (e.g., 5l ) lack reported bioactivity, highlighting the need for targeted assays.
Q & A
Q. What experimental designs address low reproducibility in cytotoxicity assays?
- Methodological Answer : Implement blinded triplicate testing with internal controls (e.g., doxorubicin). Use ATP-based luminescence (CellTiter-Glo) for viability quantification. Cross-validate results in 3D spheroid models to account for tumor microenvironment heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
